7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Description
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a complex organic compound that features a biphenyl group, a hydroxy group, and a benzopyranone structure
Properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-25(2)14-21(27)24-20(26)12-19(13-23(24)30-25)29-15-22(28)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13,26H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTTYUSWZTXIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves multiple steps, starting with the preparation of the biphenyl derivative. Common synthetic methods include:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Friedel-Crafts Acylation: This method is used to introduce the acyl group into the biphenyl structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of complex molecules. The use of automated reactors and advanced purification techniques ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The biphenyl group is known for its ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals .
Mechanism of Action
The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets. The biphenyl group can bind to hydrophobic pockets in proteins, while the hydroxy and carbonyl groups can form hydrogen bonds with amino acid residues. This compound may modulate enzyme activity or receptor function by altering the conformation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is unique due to its combination of a biphenyl group with a benzopyranone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
